![molecular formula C10H9ClFN3 B1448108 1-[(2-氯-5-氟苯基)甲基]-1H-吡唑-4-胺 CAS No. 1594054-17-7](/img/structure/B1448108.png)
1-[(2-氯-5-氟苯基)甲基]-1H-吡唑-4-胺
描述
Synthesis Analysis
This involves the methods used to synthesize the compound. It could be a single step reaction or a multi-step process involving various reagents and catalysts .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and chemical stability. Spectroscopic properties can also be included .科学研究应用
合成和结构表征
已经在各种研究中合成和表征了1-[(2-氯-5-氟苯基)甲基]-1H-吡唑-4-胺及其衍生物。例如,已详细描述了涉及类似化学结构的同构化合物的合成和结构表征。这些化合物展示了特定的构象特性,突出了分子结构基本上是平面的特性,除了某些基团大致垂直于分子其余部分的平面 (Kariuki et al., 2021)。
潜在的治疗应用
尽管1-[(2-氯-5-氟苯基)甲基]-1H-吡唑-4-胺的具体治疗应用并未明确说明,但对具有类似结构的化合物的研究表明了潜在的治疗应用,例如抑制Aurora A,这可能在治疗癌症中有用 (ロバート ヘンリー,ジェームズ, 2006)。
还原胺化和抗微生物活性
研究还描述了具有类似化学结构的化合物的还原胺化,表明合成次级胺的潜力,这在各种生物活性中很重要。例如,某些衍生物表现出优秀的抗菌活性,与参考药物相当,暗示了抗微生物应用的潜力 (Bawa et al., 2009; Mistry et al., 2016)。
分析表征和区分
对具有类似化学结构的化合物的分析表征一直是一个重要的研究领域。例如,研究已经专注于研究化学品的鉴定、合成和区分,强调了准确结构确定的重要性以及各种科学应用的潜力 (McLaughlin et al., 2016)。
作用机制
- The aromatic nature of the indole scaffold suggests that it might interact with receptors. It could potentially bind to G protein-coupled receptors (GPCRs) or other membrane-bound proteins. The presence of functional groups (chlorine and fluorine) may enable enzymatic interactions. For instance, it could inhibit enzymes involved in metabolic pathways. The compound might modulate intracellular signaling pathways, affecting gene expression or protein function.
Biochemical Pathways
- Indole derivatives often exhibit anti-inflammatory properties by interfering with cytokine production or inhibiting cyclooxygenase (COX) enzymes . Some indole derivatives demonstrate antiviral effects. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives inhibit influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives show potency against Coxsackie B4 virus .
安全和危害
未来方向
生化分析
Biochemical Properties
1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes, altering their activity and influencing biochemical pathways. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and overall cellular function .
Cellular Effects
1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact metabolic pathways, affecting the overall energy balance and function of the cell .
Molecular Mechanism
The molecular mechanism of 1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. For instance, it may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting the enzyme’s activity. Alternatively, it can enhance enzyme activity by stabilizing the enzyme-substrate complex. These interactions can result in significant changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of 1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of metabolic pathways. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage .
Metabolic Pathways
1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may inhibit key enzymes in a metabolic pathway, leading to the accumulation of certain metabolites and depletion of others. These changes can have significant effects on cellular metabolism and overall function .
Transport and Distribution
The transport and distribution of 1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine within cells and tissues are critical for its activity. The compound can interact with transporters or binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s efficacy and its overall impact on cellular function .
Subcellular Localization
1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine exhibits specific subcellular localization, which can affect its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell. This localization is crucial for its interaction with target biomolecules and its overall impact on cellular processes .
属性
IUPAC Name |
1-[(2-chloro-5-fluorophenyl)methyl]pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3/c11-10-2-1-8(12)3-7(10)5-15-6-9(13)4-14-15/h1-4,6H,5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFAAXQMRYPNMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN2C=C(C=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



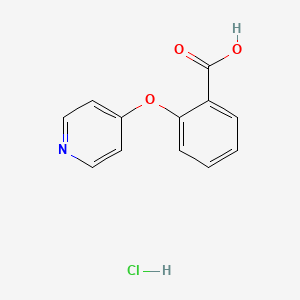
![5,6-Dimethoxy-2'H,4'H-spiro[indole-3,5'-[1,3]oxazolidine]-2,2',4'(1H)-trione](/img/structure/B1448026.png)
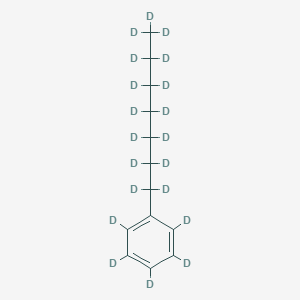

![2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carbonitrile](/img/structure/B1448029.png)
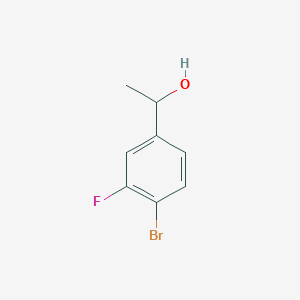
![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride](/img/structure/B1448034.png)
![2-(Bromomethyl)spiro[3.3]heptane](/img/structure/B1448037.png)
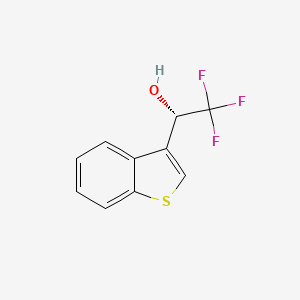
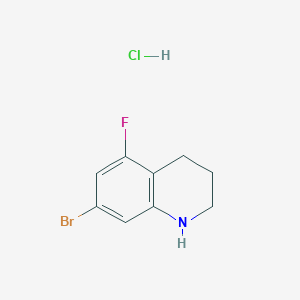
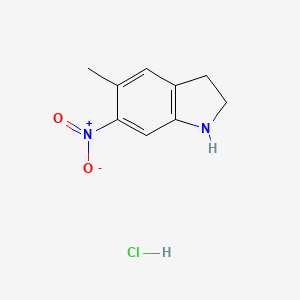
![6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1448043.png)
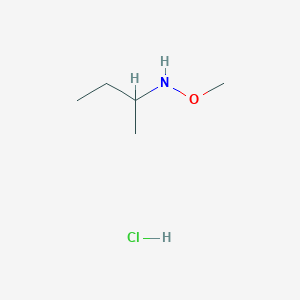
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1448048.png)